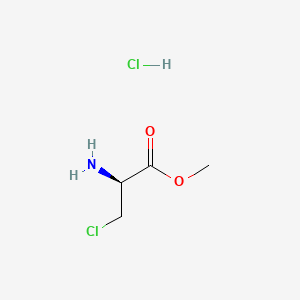

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl (2S)-2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112346-82-4 | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a chiral building block and amino acid derivative in complex organic synthesis.

Core Physical and Chemical Data

This compound is a serine derivative with the chemical formula C₄H₉Cl₂NO₂.[1][2] It is recognized for its role as an intermediate in the synthesis of various organic molecules, including in peptide synthesis.[3] The hydrochloride salt enhances the stability and handling of the compound.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 174.03 g/mol | [1][2][3][4] |

| Melting Point | 143-148 °C | [3] |

| 149-152 °C | [5] | |

| Specific Optical Rotation | [α]²²/D +4.5° (c = 0.5% in DMSO) | [3] |

| Solubility | DMSO (with sonication), Methanol (Slightly) | [5] |

| Appearance | White to Off-White Solid | [5] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties cited above are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Measurement of Specific Optical Rotation

The specific rotation is a characteristic property of chiral compounds and is measured using a polarimeter.

Methodology:

-

A solution of this compound is prepared by accurately weighing the solid and dissolving it in a specific volume of a suitable solvent (e.g., DMSO) to a known concentration (c).

-

The polarimeter tube of a known path length (l) is filled with the solution.

-

The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Assessment of Solubility

A qualitative or semi-quantitative assessment of solubility can be performed through direct observation.

Methodology:

-

A small, accurately weighed amount of this compound is added to a test tube containing a known volume of the solvent (e.g., water, methanol, DMSO).

-

The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution.

-

The solubility is observed and categorized (e.g., soluble, slightly soluble, insoluble) based on the amount of solid that dissolves at a given temperature. For quantitative analysis, the saturated solution is analyzed by techniques like HPLC or gravimetric analysis after solvent evaporation.

Visualizing Synthesis and Application

Diagrams are provided below to illustrate the synthesis of the related (R)-enantiomer and the general workflow for its application in peptide synthesis.

Synthetic Pathway from D-Serine

The following diagram illustrates a common synthetic route to the enantiomer, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, starting from D-serine. This process involves esterification followed by chlorination.

Caption: Synthetic route from D-Serine.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized as a non-standard amino acid in solid-phase peptide synthesis (SPPS). The general workflow for incorporating an amino acid into a growing peptide chain is depicted below.

Caption: General Solid-Phase Peptide Synthesis Cycle.

References

An In-depth Technical Guide to (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

CAS Number: 112346-82-4

This technical guide provides a comprehensive overview of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a chiral amino acid derivative of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details its physicochemical properties, synthesis, applications, and its relevance in the context of key biological pathways.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid.[1] It is a derivative of the amino acid serine and is utilized as a building block in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 112346-82-4 | [2] |

| Molecular Formula | C₄H₉Cl₂NO₂ | [3] |

| Molecular Weight | 174.03 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 143-148 °C | [1] |

| Optical Activity | [α]D²⁰ = +6.0° to +9.0° (c=1, H₂O) | [1] |

| Purity | ≥97% | [3] |

| Storage | Store at 2-8°C in a well-closed container | [4] |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from D-serine, which is the corresponding (S)-enantiomer. The following protocol is adapted from a patented method for the synthesis of the (R)-enantiomer.

Synthesis of this compound from D-Serine

This two-step synthesis involves the esterification of D-serine followed by chlorination.

Step 1: Preparation of D-Serine methyl ester hydrochloride

-

Dissolve D-serine in methanol.

-

Slowly add thionyl chloride dropwise to the solution while maintaining a cool temperature.

-

Reflux the reaction mixture for 5-8 hours to facilitate esterification.

-

Concentrate the mixture to dryness to remove methanol and excess thionyl chloride.

-

Add ethyl acetate to the residue and stir at room temperature to induce precipitation.

-

Filter the solid, rinse with ethyl acetate, and dry to obtain D-serine methyl ester hydrochloride.

Step 2: Chlorination to this compound

-

Add the D-serine methyl ester hydrochloride and thionyl chloride to dichloroethane.

-

Heat the mixture to 40-50°C and stir for 24 hours to effect chlorination.

-

After the reaction is complete, filter the mixture to collect the crude product.

-

Recrystallize the crude product from methanol to obtain purified this compound as a white solid.

Biological Significance and Signaling Pathways

This compound is a serine analog. The de novo serine biosynthesis pathway is a critical metabolic route that is often upregulated in various diseases, including cancer and tuberculosis, to support rapid cell proliferation and survival.[6][7] This makes the enzymes in this pathway attractive targets for drug development. Serine analogs can be valuable research tools to probe the function of these enzymes and pathways or act as inhibitors.

The serine biosynthesis pathway starts with the glycolytic intermediate 3-phosphoglycerate and involves three key enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH).

Caption: The de novo serine biosynthesis pathway as a target for therapeutic intervention.

As a serine analog, this compound could potentially act as a competitive inhibitor of enzymes in this pathway, such as PHGDH, thereby disrupting the downstream anabolic processes that rely on serine. This makes it a valuable compound for research into new anti-cancer and anti-mycobacterial agents.

Application in Peptide Synthesis

Amino acid derivatives are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. This compound can be incorporated into peptide chains to create modified peptides with potentially novel biological activities or enhanced stability.

Representative Protocol for a Manual Coupling Step in Fmoc-SPPS

The following is a general protocol for coupling an amino acid like this compound to a resin-bound peptide during Fmoc-based solid-phase peptide synthesis.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF).

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents) to neutralize the hydrochloride salt.

-

Add a coupling reagent such as HCTU (3 equivalents) and allow the activation to proceed for a few minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swelled resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.

-

Fmoc Deprotection: The N-terminal Fmoc group of the newly added amino acid can then be removed with 20% piperidine in DMF to allow for the next coupling cycle.

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. tlcstandards.com [tlcstandards.com]

- 2. This compound - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Targeting the Serine Pathway: A Promising Approach against Tuberculosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Weight of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

For researchers and professionals in the field of drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This technical guide provides an in-depth analysis of the molecular weight of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a key serine derivative.

Molecular Composition and Weight

This compound is chemically represented by the molecular formula C4H9Cl2NO2[1][2]. The molecular weight of this compound is a critical parameter for a multitude of experimental and developmental procedures. Based on its elemental composition, the calculated molecular weight is approximately 174.03 g/mol [3][4].

To ensure accuracy and provide a clear breakdown, the following table summarizes the atomic weights of the constituent elements and their contribution to the total molecular weight.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 4 | 12.011[5][6][7] | 48.044 |

| Hydrogen | H | 9 | 1.008[8][9][10] | 9.072 |

| Chlorine | Cl | 2 | 35.453[11][12][13] | 70.906 |

| Nitrogen | N | 1 | 14.007[14][15][16][17] | 14.007 |

| Oxygen | O | 2 | 15.999[18][19][20][21] | 31.998 |

| Total | 174.027 |

Note: The final molecular weight may slightly vary depending on the specific isotopic composition of the elements.

Experimental Determination and Significance

The molecular weight of a compound is typically determined experimentally using techniques such as mass spectrometry. This analytical method provides a precise mass-to-charge ratio, confirming the compound's identity and purity. In drug development, an accurate molecular weight is essential for:

-

Stoichiometric Calculations: Ensuring precise molar ratios in chemical reactions for synthesis and formulation.

-

Pharmacokinetic and Pharmacodynamic Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Regulatory Submissions: Providing accurate and validated data to regulatory agencies like the FDA.

Logical Workflow for Molecular Weight Calculation

The process of calculating the molecular weight is a fundamental step in chemical analysis. The following diagram illustrates the logical workflow.

Caption: Logical steps for calculating molecular weight.

References

- 1. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. chlorineinstitute.org [chlorineinstitute.org]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. #7 - Nitrogen - N [hobart.k12.in.us]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Oxygen, atomic [webbook.nist.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a chiral building block of significant interest in synthetic and medicinal chemistry. This document outlines the key analytical techniques and experimental protocols employed to confirm the molecule's constitution, configuration, and purity. All quantitative data are summarized in structured tables for clarity and comparative analysis, and logical workflows are presented using Graphviz diagrams.

Compound Overview

This compound is the hydrochloride salt of the methyl ester of (S)-3-chloroalanine. Its chemical formula is C₄H₉Cl₂NO₂, with a molecular weight of 174.03 g/mol .[1] The presence of a stereocenter at the α-carbon makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉Cl₂NO₂ | PubChem |

| Molecular Weight | 174.03 g/mol | [1] |

| IUPAC Name | (S)-methyl 2-amino-3-chloropropanoate;hydrochloride | PubChem |

| CAS Number | 112346-82-4 | --- |

| Appearance | White to off-white solid | Typical |

Logical Workflow for Structure Elucidation

The structural confirmation of this compound follows a logical progression of analytical techniques. The workflow begins with foundational spectroscopic methods to determine the molecular formula and basic structural features, followed by more detailed analyses to establish connectivity and stereochemistry.

Caption: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data and Interpretation

The structural assignment is based on the collective interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, (S)-Methyl 2-amino-3-chloropropanoate, the molecular ion peak would be expected.

Table 2: Predicted Mass Spectrometry Data

| m/z (Predicted) | Interpretation |

| 137/139 | [M]⁺ of the free base, showing isotopic pattern for one chlorine atom |

| 102/104 | [M - Cl]⁺ |

| 78 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will exhibit characteristic absorbances for the ammonium and ester groups.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode |

| 3100-2800 | R-NH₃⁺ | N-H stretch |

| 2950-2850 | C-H | Aliphatic stretch |

| ~1740 | C=O | Ester stretch |

| ~1580 | R-NH₃⁺ | N-H bend (asymmetric) |

| ~1500 | R-NH₃⁺ | N-H bend (symmetric) |

| 1250-1000 | C-O | Ester stretch |

| 800-600 | C-Cl | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra are crucial for establishing the connectivity of the atoms.

Table 4: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~4.3 | t | 1H | H-2 (α-proton) |

| ~3.9 | d | 2H | H-3 (β-protons) |

| ~3.8 | s | 3H | -OCH₃ |

Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) (Predicted) | Carbon Atom |

| ~170 | C=O (C-1) |

| ~55 | -OCH₃ |

| ~53 | C-2 |

| ~45 | C-3 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may be adapted based on available instrumentation and specific sample characteristics.

Synthesis of this compound

A plausible synthetic route involves the esterification of L-serine followed by chlorination, a method adapted from a similar synthesis of the (R)-enantiomer.

Protocol:

-

Esterification: L-serine is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for 2-4 hours. The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.

-

Chlorination: The L-serine methyl ester hydrochloride is suspended in a suitable solvent such as 1,2-dichloroethane. Thionyl chloride is added, and the mixture is heated at 40-50°C for approximately 24 hours.

-

Work-up: The crude product is filtered, washed with a cold solvent, and can be further purified by recrystallization from a solvent system like methanol/ethyl acetate.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Protocol:

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Analysis: The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer. Protocol:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Protocol:

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Analysis: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Analysis: COSY (Correlation Spectroscopy) experiments can be run to establish proton-proton coupling relationships.

Conclusion

The collective data from mass spectrometry, FT-IR, and NMR spectroscopy, in conjunction with knowledge of the synthetic route starting from the chiral precursor L-serine, provide a comprehensive and unambiguous elucidation of the structure of this compound. The presented data and protocols serve as a valuable resource for researchers working with this and related chiral compounds in the field of drug discovery and development.

References

A Technical Guide to the Solubility of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a derivative of the amino acid alanine. Understanding its solubility is crucial for a variety of applications, including drug development, formulation, and chemical synthesis. Solubility dictates the bioavailability of a compound and influences its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide outlines a standard methodology for determining the equilibrium solubility of this compound.

Data Presentation

As no specific quantitative data for the solubility of this compound has been identified in the public domain, a data table cannot be provided at this time. Researchers are encouraged to use the experimental protocol outlined below to generate solubility data in solvents relevant to their specific applications. The following is a template for how such data should be structured for clarity and comparison.

Table 1: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | Data to be determined | Data to be determined | HPLC, LC-MS/MS |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC, LC-MS/MS |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC, LC-MS/MS |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC, LC-MS/MS |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Data to be determined | HPLC, LC-MS/MS |

Experimental Protocols

The following is a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.[1]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Purpose: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Scintillation vials or other suitable containers with secure caps

-

Thermostatically controlled incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Volumetric flasks and pipettes

-

pH meter (for buffered solutions)

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[2] The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.

-

-

Sample Separation:

-

After the incubation period, remove the vials and allow the undissolved solid to settle by gravity.

-

To separate the supernatant from the undissolved solid, centrifuge the sample at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or LC-MS/MS, to determine the concentration of the dissolved compound.[3]

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Calculation:

-

The concentration determined from the analysis of the filtered supernatant represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of equilibrium solubility.

References

Spectral Analysis of (S)-Methyl 2-amino-3-chloropropanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (S)-Methyl 2-amino-3-chloropropanoate hydrochloride (C₄H₉Cl₂NO₂), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Triplet (t) | 1H | H-2 (CH) |

| ~3.9 - 4.1 | Doublet of Doublets (dd) | 2H | H-3 (CH₂) |

| ~3.8 | Singlet (s) | 3H | OCH₃ |

| ~8.5 - 9.5 | Broad Singlet | 3H | NH₃⁺ |

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Ester) |

| ~55 | C-2 (CH) |

| ~53 | OCH₃ |

| ~45 | C-3 (CH₂Cl) |

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2800 | Strong, Broad | N-H stretch (Amine salt) |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~750 | Medium | C-Cl stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 173/175 | [M]⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms) |

| 138 | [M - Cl]⁺ |

| 114 | [M - COOCH₃]⁺ |

| 74 | [CH(NH₂)COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

-

Place a portion of the powder into a pellet press and apply high pressure to form a thin, transparent KBr disk.[1]

-

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the KBr pellet or the salt plate with the thin film into the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty instrument (or a clean salt plate) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile. The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrument Setup and Data Acquisition:

-

Mass spectra can be obtained using various types of mass spectrometers, such as a quadrupole or time-of-flight (TOF) analyzer.[5]

-

Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[5] This hard ionization technique causes fragmentation, providing structural information.[5][6]

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules.[6] The sample solution is introduced into the ion source through a heated capillary, creating charged droplets that desolvate to produce gaseous ions.

-

Calibrate the mass analyzer using a known reference compound to ensure accurate mass measurements.[7]

-

Acquire the mass spectrum over an appropriate m/z range.

-

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectral techniques.

Caption: Logical workflow for spectral data analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. The presented data and protocols are intended to support researchers in their analytical and synthetic endeavors.

References

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Unveiling the Potential: A Technical Guide to the Biological Activity of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a halogenated derivative of the amino acid L-serine, represents a compelling molecule for investigation in drug discovery and development. While direct comprehensive studies on this specific compound are limited, its structural similarity to known bioactive amino acid analogs, particularly 3-chloro-L-alanine, provides a strong foundation for predicting its biological activities. This technical guide synthesizes the available information on related compounds to project the potential mechanisms of action, therapeutic applications, and experimental considerations for this compound. The primary anticipated activities of this compound are as an antimicrobial agent through the inhibition of essential bacterial enzymes and as a potential anticancer agent by targeting the altered metabolism of malignant cells. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic promise of this and similar amino acid derivatives.

Introduction

Amino acid analogs are a class of molecules that have garnered significant interest in pharmacology due to their ability to competitively inhibit enzymes and disrupt metabolic pathways that are essential for the survival and proliferation of pathogenic organisms and cancer cells.[1] By mimicking the structure of natural amino acids, these analogs can act as antagonists or suicide substrates for key enzymes. This compound is a chiral amino acid derivative that, based on its structure, is poised to interact with enzymes that recognize L-serine or L-alanine. The presence of a chlorine atom in place of a hydroxyl group is a key modification that can lead to irreversible enzyme inhibition.[2] This guide will explore the extrapolated biological activities of this compound, focusing on its potential as an antibacterial and anticancer agent.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from studies on its parent compound, 3-chloro-L-alanine.

Antimicrobial Activity

The most well-documented activity of 3-chloroalanine is its ability to inhibit bacterial growth.[3] This effect is primarily attributed to the inhibition of enzymes crucial for the synthesis of the bacterial cell wall, a structure that is essential for bacterial viability and is absent in mammalian cells, making it an attractive target for antibiotics.[2]

2.1.1. Inhibition of Alanine Racemase

A primary target of 3-chloroalanine is alanine racemase, an enzyme that catalyzes the conversion of L-alanine to D-alanine.[2][3] D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall. By inhibiting this enzyme, 3-chloroalanine depletes the pool of D-alanine, thereby disrupting cell wall synthesis and leading to bacterial cell death.[2] The methyl ester form of the compound may enhance its cellular uptake.

The proposed mechanism of inhibition is that of a suicide substrate. The enzyme abstracts a proton from the α-carbon of the inhibitor, leading to the elimination of the chloride ion and the formation of a reactive amino-acrylate intermediate. This intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation.

2.1.2. Inhibition of Other Enzymes

3-chloro-L-alanine has been shown to inhibit other bacterial enzymes, including:

The inhibition of these enzymes can disrupt various metabolic pathways essential for bacterial survival.

Anticancer Activity

Amino acid metabolism is often dysregulated in cancer cells to meet the high demands of rapid proliferation.[5] This makes the enzymes and transporters involved in amino acid pathways attractive targets for cancer therapy.[1] Amino acid analogs can exploit these dependencies to selectively target cancer cells.

2.2.1. Targeting Altered Serine/Glycine Metabolism

Many cancer cells exhibit an increased dependence on the non-essential amino acid serine for the synthesis of nucleotides, proteins, and lipids, as well as for redox homeostasis.[6] As a serine analog, this compound could potentially interfere with serine metabolism. Serine deprivation itself has been shown to promote antitumor immunity by activating the cGAS-STING signaling pathway.[6][7] By mimicking serine, this compound could potentially induce a similar pro-immunogenic effect.

Quantitative Data on Related Compounds

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. However, data from studies on other amino acid analogs can provide a reference for the potential potency.

Table 1: Enzymes Inhibited by 3-Chloroalanine

| Enzyme | Organism | Type of Inhibition | Reference |

|---|---|---|---|

| Alanine Racemase | Escherichia coli, Bacillus subtilis | Irreversible (Suicide Substrate) | [2][3] |

| Threonine Deaminase | Escherichia coli | Reversible | [4] |

| Branched-chain amino acid transaminase | Escherichia coli | Reversible | [4] |

| D-glutamate-D-alanine transaminase | Escherichia coli, Bacillus subtilis | Irreversible | [3] |

| Alanine Aminotransferase | Lung Carcinoma Cells | Not Specified |[8] |

Table 2: Cytotoxicity of Amino Acid-Containing Thapsigargin Analogues in Prostate Cancer Cell Lines

| Cell Line | Compound | LD50 (nmol/L) | Reference |

|---|---|---|---|

| LNCaP | 12ADT | ~100 | |

| C4-2 | 12ADT | ~200 | |

| PC-3 | 12ADT | ~300 | |

| LNCaP | A12ADT | ~80 | |

| C4-2 | A12ADT | ~150 | |

| PC-3 | A12ADT | ~250 |

Note: These are complex analogs and not direct derivatives of 3-chloroalanine, but illustrate the potency that can be achieved with amino acid-based drugs.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Enzyme Inhibition Assay (Alanine Racemase)

This protocol can be used to determine the inhibitory activity of the compound against a specific enzyme.

-

Enzyme and Substrate Preparation: Purify alanine racemase from a bacterial source (e.g., E. coli). Prepare a stock solution of the enzyme and its substrate (L-alanine).

-

Inhibition Assay: In a reaction mixture, combine the enzyme, pyridoxal phosphate (PLP) cofactor, and varying concentrations of this compound. Incubate for a predetermined time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-alanine.

-

Reaction Quenching: Stop the reaction after a specific time by adding an acid or by heat inactivation.

-

Product Quantification: Quantify the amount of D-alanine produced. This can be done using a coupled enzymatic assay where D-amino acid oxidase is used to oxidize D-alanine, producing hydrogen peroxide, which is then detected colorimetrically.

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 or Ki value.

Conclusion and Future Directions

This compound is a promising but understudied molecule. Based on the known biological activities of its parent compound, 3-chloro-L-alanine, and other amino acid analogs, it is hypothesized to possess both antimicrobial and anticancer properties. Its potential to act as a suicide substrate for key bacterial enzymes like alanine racemase makes it a candidate for the development of novel antibiotics. Furthermore, its ability to interfere with the altered amino acid metabolism of cancer cells suggests it could be a valuable tool in oncology research.

Future research should focus on the direct evaluation of this compound in a battery of biological assays to confirm these predicted activities and elucidate its precise mechanisms of action. This should include comprehensive enzyme inhibition studies, in vitro cytotoxicity screening against a panel of bacterial strains and cancer cell lines, and eventually, in vivo efficacy studies in relevant animal models. Such investigations will be crucial to unlock the full therapeutic potential of this intriguing amino acid derivative.

References

- 1. Metabolism and action of amino acid analog anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloroalanine hydrochloride | 35401-46-8 | Benchchem [benchchem.com]

- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine Depletion Promotes Antitumor Immunity by Activating Mitochondrial DNA-Mediated cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serine Depletion Promotes Anti-Tumor Immunity by Activating Mitochondrial DNA-mediated cGAS-STING Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloro-L-alanine | 2731-73-9 | Benchchem [benchchem.com]

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a chlorinated derivative of the amino acid L-serine, is a versatile chiral building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its structural similarity to serine allows it to serve as a valuable synthon for introducing unique structural motifs into peptide chains and other complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and workflows relevant to researchers in the field of drug discovery.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉Cl₂NO₂ | PubChem[1][2] |

| Molecular Weight | 174.03 g/mol | PubChem[1][2] |

| CAS Number | 112346-82-4 | - |

| Appearance | White solid (presumed) | General chemical knowledge |

| Melting Point | Not available | - |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

| Stereochemistry | (S)-configuration | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Predicted spectra available | - |

| ¹³C NMR | Predicted spectra available | - |

| Infrared (IR) | Data for related compounds available | - |

| Mass Spectrometry (MS) | Data for related compounds available | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the naturally occurring amino acid L-serine. The general synthetic route involves the esterification of the carboxylic acid group followed by the chlorination of the primary alcohol.

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from L-serine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature for the synthesis of the enantiomeric compound and is expected to provide the desired (S)-enantiomer with high yield and purity when starting with L-serine.[3][4]

Step 1: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine Methyl Ester Hydrochloride)

-

To a stirred suspension of L-serine (1 equivalent) in methanol (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain a crude solid.

-

The crude (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield a white crystalline solid.

Step 2: Synthesis of this compound

-

Suspend the dried (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform (5-10 volumes).

-

To this suspension, add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 40-60 °C) and maintain for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slow addition to ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford this compound as a white solid. A reported yield for the analogous (R)-enantiomer is 93.11%.[1]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for the synthesis of various pharmaceutical intermediates and complex organic molecules. Its primary utility lies in its ability to act as a constrained serine analog and as a precursor to other chiral synthons.

Role in Peptide Synthesis

As a derivative of serine, this compound can be incorporated into peptide chains to introduce a chlorinated side chain. This modification can alter the peptide's conformation, stability, and biological activity. The chloro-substituent can also serve as a handle for further chemical modifications. The general application of amino acid derivatives in peptide synthesis is well-established.[5][6]

Precursor to Chiral Aziridines

The vicinal amino and chloro functionalities in this compound make it an excellent precursor for the synthesis of chiral aziridine-2-carboxylates. Aziridines are highly versatile intermediates in organic synthesis, serving as precursors to a wide range of amino compounds.

The following diagram illustrates the logical workflow for the conversion of this compound to a protected aziridine-2-carboxylate derivative.

Caption: Workflow for the synthesis of a chiral aziridine from the title compound.

Safety and Handling

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information. The GHS hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Conclusion

This compound is a valuable and versatile chiral building block for chemical synthesis. Its straightforward preparation from L-serine and its potential for conversion into other useful intermediates, such as chiral aziridines, make it a significant tool for researchers in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in the laboratory.

References

- 1. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 2. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 5. L-Alanine, 3-chloro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

Chiral 3-Chloroalanine Esters: A Technical Guide to Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-chloroalanine esters are versatile synthetic intermediates that serve as valuable building blocks in the development of novel pharmaceuticals and agrochemicals. Their utility stems from the presence of a stereogenic center and a reactive C-Cl bond, allowing for the stereocontrolled introduction of diverse functionalities. This technical guide provides an in-depth overview of the synthesis, potential applications, and detailed experimental protocols related to chiral 3-chloroalanine esters.

Synthesis of Chiral 3-Chloroalanine Esters

The primary route for the synthesis of chiral 3-chloroalanine esters involves the chlorination of the corresponding chiral serine esters. Both enantiomers of 3-chloroalanine esters can be accessed from the readily available D- or L-serine.

Synthesis of N-Boc-3-chloro-D-alanine methyl ester from D-serine

A common and efficient method for the synthesis of N-Boc-protected 3-chloro-D-alanine methyl ester proceeds via the reaction of N-Boc-D-serine methyl ester with a chlorinating agent.

Table 1: Synthesis of Chiral 3-Chloroalanine Esters and Derivatives

| Starting Material | Product | Reagents | Solvent | Yield (%) | Purity/ee | Reference |

| D-Serine methyl ester hydrochloride | 3-Chloro-D-alanine methyl ester hydrochloride | Thionyl chloride (SOCl₂) | Acetonitrile/Dichloromethane | 91.2 - 93.8 | 96.3 - 97% | [1] |

| L-Serine | 3-Chloro-L-alanine | N-chlorosuccinimide (NCS), Thiourea | Dichloromethane | 86.0 | Not specified | [2] |

| D-Serine | D-Serine-N-carboxy anhydride | Paraformaldehyde, Thionyl chloride | Tetrahydrofuran, Methanol | 93.11 | 99.49% | [2] |

| R-3-chloro serine methyl ester hydrochloride | D-Cycloserine | Acetoxime, Sodium methoxide, Hydrochloric acid | Methanol | 91.53 - 94.25 | >99% | [3][4] |

Experimental Protocol: Synthesis of 3-Chloro-D-alanine methyl ester hydrochloride [1]

-

Reaction Setup: In a 1 L four-necked flask, add 200 ml of acetonitrile and 400 ml of dichloromethane.

-

Addition of Starting Material: Weigh 60 g (0.386 mol) of D-serine methyl ester hydrochloride and add it to the mixed solvent. Stir the mixture until uniform.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add 34.4 ml (0.463 mol) of thionyl chloride (SOCl₂) to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition of SOCl₂ is complete, warm the reaction mixture to 30°C and stir for 12 hours.

-

Isolation: Filter the reaction mixture to obtain the product as a white solid.

-

Yield and Purity: This procedure yields 63.4 g (91.6%) of 3-chloro-D-alanine methyl ester hydrochloride with a purity of 97%.

Applications in the Synthesis of Unnatural Amino Acids and Peptidomimetics

The reactivity of the chlorine atom in 3-chloroalanine esters makes them excellent precursors for a variety of unnatural amino acids through nucleophilic substitution and cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions of N-protected 3-chloroalanine esters with arylboronic acids provide a direct route to β-aryl-α-amino acids, which are important components of many biologically active molecules.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| N-Boc protected alanine with 4-bromobiaryl moiety | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Not specified | 52 - 62 | [5] |

| Fmoc-4-bromophenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | Pd(OAc)₂ / DtBuPF | K₃PO₄ | THF or t-amyl alcohol | 81 | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Fmoc-Arylphenylalanines [6]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Fmoc-4-bromophenylalanine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

-

Solvent Addition and Degassing: Add anhydrous THF or t-amyl alcohol to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.

-

Catalyst and Ligand Addition: In a separate vial, quickly weigh and add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF, 0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

-

Reaction: Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash with 1N HCl (2x) and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Solid-Phase Peptide Synthesis (SPPS)

Chiral 3-chloroalanine derivatives, protected with Fmoc, are valuable building blocks for the solid-phase synthesis of peptides containing unnatural amino acids. This allows for the creation of peptidomimetics with enhanced stability and biological activity.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis [7]

-

Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20-40% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling: Add the Fmoc-protected amino acid (including the chiral 3-chloroalanine derivative) and a coupling reagent (e.g., HBTU/DIPEA) in DMF to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Inhibition

Chiral 3-chloroalanine and its derivatives are potent mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase, which is a key enzyme in bacterial cell wall biosynthesis.[8]

Mechanism of Alanine Racemase Inhibition

3-Chloro-L-alanine acts as a suicide substrate for alanine racemase. The enzyme processes the inhibitor, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme's active site, causing inactivation.

Table 3: Inhibition of Alanine Racemase

| Inhibitor | Enzyme Source | Inhibition Type | Kᵢ (mM) | Reference |

| D-Cycloserine | Alanine Racemase | Competitive | 0.65 | [9] |

| L-Cycloserine | Alanine Racemase | Competitive | 2.1 | [9] |

| D-Chlorovinylglycine | Alanine Racemase (E. coli B) | Irreversible | k_inact/K_I = 122 M⁻¹s⁻¹ | [10] |

Application in Drug Discovery

The ability of 3-chloroalanine derivatives to inhibit essential bacterial enzymes makes them attractive candidates for the development of novel antibacterial agents. Peptides containing 3-chloroalanine have shown significant antimicrobial activity.

Table 4: Antimicrobial Activity of Peptides Containing 3-Chloroalanine

| Peptide | Target Organism | MIC (µM) | Reference |

| WR12 | MRSA | 2 (MIC₅₀), 8 (MIC₉₀) | [11] |

| D-IK8 | MRSA | 8 (MIC₅₀), 16 (MIC₉₀) | [11] |

| WR12 | VRSA | 4 - 8 | [11] |

| D-IK8 | VRSA | 8 - 16 | [11] |

| R23F | B. cereus | 75 | [12] |

| R23DI | B. cereus | 150 | [12] |

| R23EI | B. cereus | 300 | [12] |

| R23F | MRSA | 6 | [12] |

| R23DI | MRSA | 6 | [12] |

| R23EI | MRSA | 12 | [12] |

| ASU2060 | E. coli | 4 | [4] |

| LENART01 | E. coli (R2-R4 strains) | ~0.8 - 1.1 µg/mL | [13] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [4][14]

-

Bacterial Culture: Grow the target bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compound (e.g., peptide containing 3-chloroalanine) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzymatic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture.

Table 5: Lipase-Catalyzed Kinetic Resolution

| Racemic Substrate | Enzyme | Acyl Donor/Solvent | Product (ee%) | Yield (%) | Reference |

| 3-chloro-1-phenylpropan-1-ol | Pseudomonas fluorescens lipase (LAK) | Not specified | (S)-alcohol (99) | 34-42 | [15] |

| 3-chloro-1-phenylpropan-1-ol | Candida rugosa lipase (CRL) | Not specified | (R)-alcohol (97-99) | 18-24 | [15] |

| Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Burkholderia cepacia lipase (PS IM) | Water/DIPE | (2R,3S)-ester (100) | 50 | [16] |

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of an Ester [16]

-

Reaction Setup: Dissolve the racemic ester (e.g., racemic N-acetyl-3-chloroalanine methyl ester) in a suitable solvent system (e.g., diisopropyl ether with a controlled amount of water).

-

Enzyme Addition: Add the immobilized lipase (e.g., Burkholderia cepacia lipase on diatomaceous earth).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by chiral HPLC.

-

Workup: When the desired conversion (typically around 50%) is reached, filter off the enzyme.

-

Separation and Analysis: Separate the unreacted ester and the hydrolyzed acid product by extraction. Determine the enantiomeric excess of both fractions using chiral HPLC.

Conclusion

Chiral 3-chloroalanine esters are highly valuable and versatile building blocks in modern organic synthesis and drug discovery. Their straightforward synthesis from readily available chiral precursors, coupled with the reactivity of the chloro-substituent, provides access to a wide array of complex and biologically active molecules. The applications highlighted in this guide, from the synthesis of unnatural amino acids and peptidomimetics to their use as potent enzyme inhibitors, underscore their significance for researchers in both academic and industrial settings. The detailed experimental protocols provided herein serve as a practical resource for the synthesis and application of these important chiral intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. CN109734680A - A kind of D-Cycloserine synthetic method - Google Patents [patents.google.com]

- 4. High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]

- 9. Alanine racemase - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Evaluation of short synthetic antimicrobial peptides for treatment of drug-resistant and intracellular Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Specifically targeted antimicrobial peptides synergize with bacterial-entrapping peptide against systemic MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antibacterial Properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct studies on the antibacterial properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride were found in a comprehensive review of scientific literature. This guide is therefore based on the well-documented antibacterial activities of its parent compound, 3-chloroalanine. The ester and hydrochloride moieties may influence the compound's solubility, stability, and cell permeability, which could alter its antibacterial efficacy. The information presented herein should be considered a starting point for research into this specific derivative.

Executive Summary

This technical guide provides a detailed overview of the potential antibacterial properties of this compound, extrapolated from research on its core structure, 3-chloroalanine. Both D- and L-isomers of 3-chloroalanine have demonstrated antibacterial activity against a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1][2]. The primary mechanism of action is the irreversible inhibition of alanine racemase, a crucial bacterial enzyme involved in peptidoglycan synthesis. By acting as a "suicide substrate," 3-chloroalanine disrupts the formation of the bacterial cell wall, leading to cell death[1]. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The antibacterial effect of 3-chloroalanine stems from its ability to inhibit key enzymes in the peptidoglycan biosynthesis pathway. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection.

Inhibition of Alanine Racemase

The primary target of 3-chloroalanine is alanine racemase (Alr), a pyridoxal-5'-phosphate (PLP)-dependent enzyme[1]. Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is a critical building block for the pentapeptide side chains of peptidoglycan.

3-chloroalanine acts as a mechanism-based inactivator, or "suicide substrate," for alanine racemase. The enzyme recognizes 3-chloroalanine as a substrate and initiates a catalytic process that leads to the irreversible inactivation of the enzyme[1]. This prevents the synthesis of D-alanine, thereby halting peptidoglycan production and compromising the bacterial cell wall.

Inhibition of Other PLP-Dependent Enzymes

In addition to alanine racemase, 3-chloroalanine has been shown to inhibit other PLP-dependent enzymes, which may contribute to its antibacterial effect. These include D-glutamate-D-alanine transaminase[1].

Caption: Mechanism of action of 3-chloroalanine.

Quantitative Data: Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound is unavailable, studies on 3-chloro-D-alanine provide insights into its potential antibacterial potency.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 300 | [3] |

| Staphylococcus aureus (alr1 mutant) | Gram-positive | < 300 | [3] |

| Escherichia coli | Gram-negative | Sensitive | [4] |

| Streptococcus mutans | Gram-positive | Sensitive | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.

4.1.1 Materials

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

4.1.2 Procedure

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

References

- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

synthesis of cycloserine using (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of D-Cycloserine, a crucial second-line antibiotic for the treatment of tuberculosis. The synthesis commences from (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, an accessible chiral starting material. The protocol described herein is a high-yield, one-pot reaction that is efficient and suitable for laboratory-scale production. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway to facilitate understanding and replication.

Introduction

D-Cycloserine is a broad-spectrum antibiotic that functions as a structural analog of D-alanine, thereby inhibiting bacterial cell wall synthesis.[1] It is a critical component in the treatment of multidrug-resistant tuberculosis.[1] The development of efficient and scalable synthetic routes to D-Cycloserine is of significant interest to the pharmaceutical industry. The method detailed below outlines a direct conversion of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride to D-Cycloserine, offering high yields and purity.[2]

Reaction Pathway

The synthesis of D-Cycloserine from (R)-Methyl 2-amino-3-chloropropanoate hydrochloride proceeds via a one-pot reaction involving cyclization with a hydroxylamine equivalent in the presence of a base.

Figure 1: Synthesis of D-Cycloserine.

Experimental Protocol

This protocol is adapted from a high-yield, one-pot synthesis method.[2]

Materials:

-

(R)-Methyl 2-amino-3-chloropropanoate hydrochloride

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Acetoxime

-

Sodium methoxide (NaOMe)

Equipment:

-

Reaction flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 174 g of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride in methanol.

-

Acidification and Reagent Addition: Add 38-46 ml of hydrochloric acid to the solution, followed by the addition of 87.6 g of acetoxime.

-

Heating: Heat the reaction mixture to a temperature between 45°C and 65°C and maintain for 1 hour.

-

Cooling and Basification: Cool the mixture to a temperature between 5°C and 25°C. Slowly add sodium methoxide to the reaction mixture to adjust and maintain the pH in the range of 8-9.

-

Reaction: Continue stirring the reaction mixture at this temperature for 2 to 5 hours.

-

Work-up: After the reaction is complete, filter the mixture to remove any precipitated salts.

-

Isolation: Concentrate the mother liquor under reduced pressure using a rotary evaporator to obtain the crude D-Cycloserine.

-

Purification (if necessary): The resulting D-Cycloserine can be further purified by recrystallization from a suitable solvent system, such as an ethanol/isopropyl alcohol mixture.[3]

Data Presentation

The following table summarizes the quantitative data from various reported syntheses, highlighting the efficiency of the one-pot method.

| Parameter | Value Range | Reference(s) |

| Starting Material | (R)-Methyl 2-amino-3-chloropropanoate hydrochloride | [2] |

| Key Reagents | Acetoxime, Sodium Methoxide | [2] |

| Solvent | Methanol | [2] |

| Reaction Temperature | 45°C - 65°C | [2] |